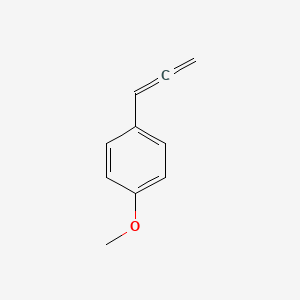![molecular formula C14H21ClO2 B14744006 2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene CAS No. 2287-33-4](/img/structure/B14744006.png)
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene is an organic compound with a complex structure. It is commonly used as a solvent and intermediate in various organic synthesis reactions. This compound is known for its unique chemical properties and versatility in industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene involves several steps:
Reaction of Ethanol with Chloroethanol: This step produces 2-chloroethanol.
Reaction of 2-Chloroethanol with Ethanol: This step results in the formation of 2-[2-(2-Chloroethoxy)ethoxy]ethanol.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis reactions.
Biology: Employed in the synthesis of modified oligonucleotides and other biomolecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their chemical structure and function .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A similar compound with a slightly different structure and properties.
Bis[2-(2-chloroethoxy)ethyl] ether: Another related compound used in similar applications.
Uniqueness
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and stability. These characteristics make it particularly valuable in various industrial and research applications.
Propiedades
Número CAS |
2287-33-4 |
|---|---|
Fórmula molecular |
C14H21ClO2 |
Peso molecular |
256.77 g/mol |
Nombre IUPAC |
2-[2-(2-chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C14H21ClO2/c1-11(2)13-5-4-12(3)10-14(13)17-9-8-16-7-6-15/h4-5,10-11H,6-9H2,1-3H3 |
Clave InChI |
KVOWTDRESFHSTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


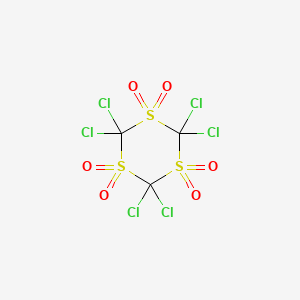
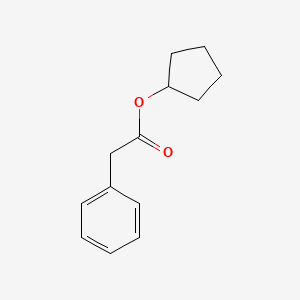
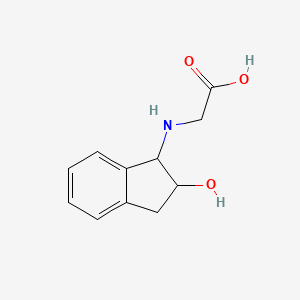
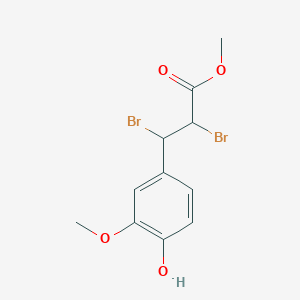

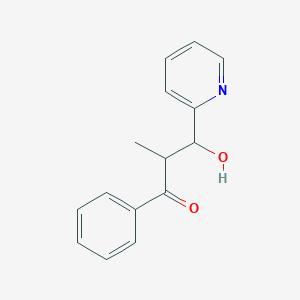

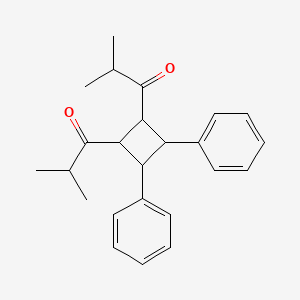
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
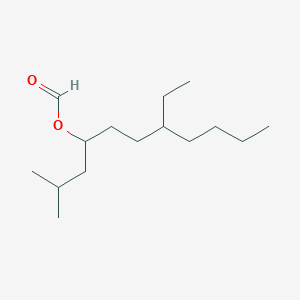
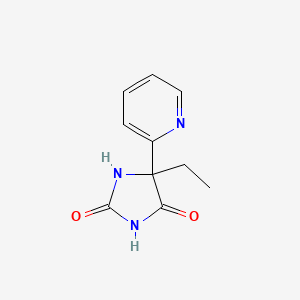
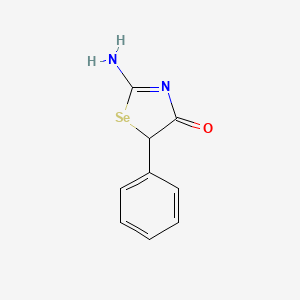
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
